4-cyano-N-(2-fluorophenyl)benzamide
Description
Overview of Benzamide (B126) Compounds in Medicinal Chemistry
The benzamide scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. researchgate.netnih.gov These compounds have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and antitumor activities. researchgate.netresearchgate.net The amide linkage is a key feature, contributing to the stability and conformational properties of these molecules. researchgate.net The relative ease of synthesis and the ability to introduce various substituents onto the benzene (B151609) ring and the amide nitrogen make benzamides an attractive starting point for the development of new bioactive molecules. researchgate.netindexcopernicus.com
Strategic Importance of Cyano and Fluoro Substituents in Bioactive Molecules
The introduction of specific functional groups, such as cyano (-CN) and fluoro (-F) substituents, is a well-established strategy in drug design to modulate the physicochemical and pharmacokinetic properties of a molecule. researchgate.netnih.govnumberanalytics.comrsc.org
The cyano group , with its linear geometry and strong electron-withdrawing nature, can significantly influence a molecule's polarity, hydrogen bonding capacity, and metabolic stability. numberanalytics.comrsc.orgresearchgate.net It can act as a bioisostere for other functional groups like carbonyls and halogens, and its presence can enhance binding affinity to target proteins through various interactions. researchgate.net Over 60 small molecule drugs on the market contain a cyano group, highlighting its importance in medicinal chemistry. rsc.orgwikipedia.org
The fluorine atom , owing to its small size, high electronegativity, and the strength of the carbon-fluorine bond, imparts unique properties to organic molecules. researchgate.netnih.goveurekaselect.com The strategic placement of fluorine can block metabolic pathways, thereby increasing a drug's half-life. wikipedia.org It can also enhance membrane permeability and binding affinity to target proteins. researchgate.netnih.gov It is estimated that approximately 20% of all pharmaceuticals contain fluorine. wikipedia.org
Research Context of 4-cyano-N-(2-fluorophenyl)benzamide and Related Benzamide Structures
The compound this compound emerges from the convergence of these established medicinal chemistry principles. Its structure combines the proven benzamide core with the strategically important cyano and fluoro substituents. Research into this and structurally related molecules is often driven by the quest for new therapeutic agents. For instance, various substituted benzamides have been synthesized and evaluated for their potential as antitumor agents and enzyme inhibitors. nih.govresearchgate.netindexcopernicus.com The specific combination of the 4-cyano and 2-fluoro substitutions on the phenyl rings of the benzamide structure creates a unique electronic and steric profile that warrants investigation for its potential biological activities.
Compound Details
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C14H9FN2O |
| Molecular Weight | 240.23 g/mol |
Properties
IUPAC Name |
4-cyano-N-(2-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O/c15-12-3-1-2-4-13(12)17-14(18)11-7-5-10(9-16)6-8-11/h1-8H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPRNQPPKIBABI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for Benzamide (B126) Formation
The core structure of 4-cyano-N-(2-fluorophenyl)benzamide is assembled through the creation of a benzamide linkage. This process can be achieved through several reliable synthetic strategies.
The most common and direct method for synthesizing N-aryl benzamides is the acylation of an aniline (B41778) with a benzoyl derivative. In a typical synthesis of this compound, 2-fluoroaniline (B146934) is reacted with an activated form of 4-cyanobenzoic acid, most commonly 4-cyanobenzoyl chloride. This reaction is analogous to the synthesis of similar halo-substituted benzamides, where a benzoyl chloride is refluxed with the corresponding aniline derivative in a suitable solvent like chloroform (B151607) nih.gov.
Modern peptide coupling reagents are also employed to facilitate amide bond formation, often providing high yields and compatibility with a wide range of functional groups. Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are effective for peptide synthesis and can be applied to the formation of benzamides biosynth.com. Another advanced coupling reagent, tetrafluorophthalonitrile (B154472) (TFPN), has been developed for challenging amide and peptide bond formations, proceeding through an aryl ester intermediate in a one-pot, two-step manner rsc.org.
Acid fluorides have also been explored as stable and effective acylating agents. N-protected amino acid fluorides, for instance, are more stable to hydrolysis than their chloride counterparts and react efficiently with amines to form amide bonds researchgate.net. These methods can be carried out in either solution-phase or solid-phase synthesis formats rsc.orgresearchgate.net.
Table 1: Selected Amide Bond Formation Strategies
| Reactant 1 | Reactant 2 | Reagent/Condition | Product Type |
|---|---|---|---|
| 4-Cyanobenzoyl chloride | 2-Fluoroaniline | Reflux in Chloroform | N-Aryl Benzamide nih.gov |
| Carboxylic Acid | Amine | HBTU or TBTU | Peptide/Amide biosynth.com |
| Carboxylic Acid | Amine | Tetrafluorophthalonitrile (TFPN) | Amide rsc.org |
The introduction of the cyano and fluoro functional groups is a critical aspect of the synthesis of the target molecule and its precursors. These groups are typically present on the starting materials, 4-cyanobenzoic acid and 2-fluoroaniline, respectively.
The synthesis of fluorinated benzamides can be achieved by starting with a halogenated cyanophenyl compound. A patented method describes reacting a halogeno-cyanophenyl precursor with anhydrous potassium fluoride (B91410) in a solvent like N,N-dimethylformamide (DMF) to produce the fluoro-cyanophenyl intermediate. This intermediate is then hydrolyzed, for example using aqueous hydrogen peroxide in the presence of an alkali catalyst, to yield the final fluoro-benzamide product with high purity google.com.
The cyano group is often introduced onto the aromatic ring at an early stage of the synthesis. For instance, 4-cyanobiphenyl (B145940) can be synthesized from 4-bromobenzonitrile (B114466) via coupling reactions chemicalbook.com. In the context of more complex structures, cyanation has been used to transform other functional groups. One multi-step synthesis involved the conversion of a 4-(N,N-dialkylsulfamoyl)-N-(1,2,2,2-tetrachloroethyl)benzamide into a key acrylonitrile (B1666552) intermediate via a cyanation reaction at low temperatures (-10 to 0 °C) researchgate.net.
Derivatization and Analogue Synthesis
The this compound scaffold serves as a building block for the synthesis of a wide range of analogues through modifications of its constituent parts.
The 2-fluorophenyl ring is a common site for chemical modification to explore structure-activity relationships. This can involve altering the position of the fluorine atom or introducing additional substituents.
An example of positional isomerism is found in N-(4-fluorophenyl)-2-(2-propynylsulfanyl)benzamide, where the fluorine atom is moved from the ortho (2-position) to the para (4-position) of the aniline-derived ring sigmaaldrich.com. Further derivatization includes the addition of other functional groups to the ring. For instance, N-(5-amino-2-fluorophenyl)-4-(heptyloxy)benzamide features an amino group at the 5-position of the fluorophenyl ring, introducing an additional site for potential chemical reactions like oxidation or further substitution .
The 4-cyanobenzamide (B1359955) portion of the molecule can also be extensively modified. These alterations range from changing the position of the cyano group to replacing it with entirely different functionalities.
The position of the cyano group can be shifted, as seen in the analogue 2-cyano-N-[(4-fluorophenyl)methyl]benzamide nih.gov. More significant changes involve the complete replacement of the cyano group. In one study, the 4-cyano group was replaced with a 4-(heptyloxy) group, which involved the initial etherification of 4-hydroxybenzoic acid with a heptyl halide . In another line of research, the entire benzamide core was used as a starting point for building more complex structures, such as replacing the benzamide with a benzenesulfonamide (B165840) moiety to create novel anticancer agents researchgate.net.
Table 2: Examples of Modifications to the Core Structure
| Original Compound Structure | Modified Analogue Structure | Type of Modification | Reference |
|---|---|---|---|
| 4-cyano -N-(2-fluorophenyl)benzamide | 2-cyano -N-[(4-fluorophenyl)methyl]benzamide | Isomerization of cyano group | nih.gov |
| 4-cyano -N-(2-fluorophenyl)benzamide | N-(5-amino-2-fluorophenyl)-4-(heptyloxy)benzamide | Replacement of cyano group |
Replacing the phenyl rings with heterocyclic systems is a common strategy to generate novel chemical entities. This approach has led to the synthesis of a variety of heterocyclic analogues based on the benzamide framework.
One synthetic route starts with the reaction of benzoyl isothiocyanate with malononitrile (B47326) to form a key thiolate salt intermediate. This intermediate can be further reacted to produce N-(5-Amino-4-cyano-1H-pyrazol-3-yl)benzamide. This pyrazole (B372694) derivative serves as a platform to construct fused heterocyclic systems, including pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c] biosynth.comnih.govrsc.orgtriazines, which have shown biological activity acs.org.
In another example, researchers designed and synthesized novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides. The synthesis involved a multi-step pathway starting from 4-(N,N-dialkylsulfamoyl)benzamides, which were converted into N-(2,2-dichloro-1-acrylonitrile)benzamide intermediates before heterocyclization into the target oxazole (B20620) compounds researchgate.net. Furthermore, quinoline-based analogues have been developed as inhibitors of DNA methylation, where the core N-phenylbenzamide structure is attached to complex heterocyclic systems like quinoline (B57606) and aminopyrimidine moieties scienceopen.com.
Chemical Reactivity and Transformation Pathways
The chemical behavior of this compound can be inferred from the known reactions of its constituent functional groups. The primary sites for chemical transformation are the cyano group, the amide linkage, and the aromatic rings.
Reactions involving the Cyano Group:
The cyano group is a versatile functional group that can undergo a variety of transformations.
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (4-carboxy-N-(2-fluorophenyl)benzamide) or a primary amide (4-carbamoyl-N-(2-fluorophenyl)benzamide), depending on the reaction conditions.
Reduction: The cyano group can be reduced to a primary amine (4-(aminomethyl)-N-(2-fluorophenyl)benzamide) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Cyclization Reactions: The nitrile functionality can participate in cycloaddition reactions to form various heterocyclic systems. For instance, it can react with azides to form tetrazoles.
Reactions involving the Amide Linkage:
The amide bond is generally stable but can be cleaved under harsh conditions.
Hydrolysis: Strong acidic or basic hydrolysis can cleave the amide bond, yielding 4-cyanobenzoic acid and 2-fluoroaniline.
Reactions involving the Aromatic Rings:
The two aromatic rings, one substituted with a cyano group and the other with a fluorine atom, can undergo electrophilic or nucleophilic aromatic substitution reactions. The electronic nature of the substituents will direct the position of further substitution.
Electrophilic Aromatic Substitution: The reactivity and orientation of incoming electrophiles will be influenced by the existing substituents. The cyano group is deactivating and meta-directing, while the fluorine atom is deactivating but ortho-, para-directing.
Nucleophilic Aromatic Substitution: The fluorine atom can be susceptible to nucleophilic displacement, particularly if activated by other electron-withdrawing groups on the ring.
Potential Transformation Pathways:
Based on the reactivity of the functional groups, several transformation pathways can be proposed for this compound. For instance, selective reduction of the cyano group followed by N-alkylation or N-acylation of the resulting amine would lead to a variety of derivatives. Alternatively, modification of the aromatic rings through substitution reactions could introduce additional functional groups, further expanding the chemical space accessible from this starting material.
Without specific experimental data for this compound, the following table provides a generalized overview of potential transformations based on the known chemistry of its functional groups.
| Functional Group | Reagent/Condition | Potential Product |
| Cyano (-CN) | H₃O⁺, Δ | 4-carboxy-N-(2-fluorophenyl)benzamide |
| Cyano (-CN) | H₂O₂, base | 4-carbamoyl-N-(2-fluorophenyl)benzamide |
| Cyano (-CN) | 1. LiAlH₄; 2. H₂O | 4-(aminomethyl)-N-(2-fluorophenyl)benzamide |
| Amide (-CONH-) | H₃O⁺ or OH⁻, Δ | 4-cyanobenzoic acid and 2-fluoroaniline |
It is important to reiterate that the specific reaction conditions and outcomes for this compound would require dedicated experimental investigation. The information presented here is based on the general chemical principles of its constituent functional groups.
Advanced Structural Characterization and Analysis
Spectroscopic Elucidation Techniques
Spectroscopy provides invaluable insight into the molecular framework and the nature of the chemical bonds within 4-cyano-N-(2-fluorophenyl)benzamide.
NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR would provide definitive structural confirmation.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the amide proton and the aromatic protons. The amide (N-H) proton typically appears as a broad singlet in a downfield region (around 8-10 ppm), with its exact shift and broadness dependent on the solvent and concentration. The eight aromatic protons would appear in the range of 7.0-8.5 ppm. The protons on the 4-cyanophenyl ring are expected to form a distinct AA'BB' system, appearing as two apparent doublets. The four protons on the 2-fluorophenyl ring would exhibit more complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the proton data, showing characteristic signals for all 14 carbon atoms. Key predicted signals include the carbonyl carbon (C=O) around 165-170 ppm and the nitrile carbon (C≡N) around 118-120 ppm. The aromatic carbons would resonate between 110 and 140 ppm. The carbon atom directly bonded to the fluorine (C-F) would exhibit a large coupling constant (¹JCF), a hallmark of fluorinated aromatic compounds. Other carbons in the fluorinated ring will also show smaller 2, 3, and 4-bond C-F couplings.
Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Description |
| ¹H | ~8.0-10.0 | Amide N-H proton, broad singlet |
| ¹H | ~7.8-8.2 | Aromatic protons ortho to the cyano group |
| ¹H | ~7.6-7.9 | Aromatic protons meta to the cyano group |
| ¹H | ~7.0-7.5 | Aromatic protons on the 2-fluorophenyl ring |
| ¹³C | ~165-170 | Amide carbonyl carbon (C=O) |
| ¹³C | ~118-120 | Nitrile carbon (C≡N) |
| ¹³C | ~110-160 | Aromatic carbons, with C-F couplings on the fluorophenyl ring |
IR spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations. The spectrum of this compound would be dominated by characteristic bands of the amide, nitrile, and fluoro-aromatic moieties.
Key expected absorption bands include:
N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹, characteristic of the secondary amide N-H bond.
C=O Stretch (Amide I band): A strong, sharp absorption typically found between 1650 and 1680 cm⁻¹. This is one of the most prominent peaks in the spectrum.
N-H Bend (Amide II band): A medium to strong band appearing around 1510-1550 cm⁻¹, resulting from the coupling of N-H bending and C-N stretching vibrations.
C≡N Stretch: A sharp, medium-intensity peak in the range of 2220-2240 cm⁻¹, which is highly characteristic of a nitrile group. nih.gov
C-F Stretch: A strong absorption in the region of 1100-1250 cm⁻¹ indicates the presence of the carbon-fluorine bond.
The IR spectrum of the parent compound, benzamide (B126), shows characteristic Amide I and Amide II bands, which serve as a reference for interpreting the spectrum of its derivatives. nist.govchemicalbook.com
Predicted Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide N-H | Stretch | 3300 - 3400 |
| Nitrile C≡N | Stretch | 2220 - 2240 |
| Amide C=O | Stretch (Amide I) | 1650 - 1680 |
| Amide N-H | Bend (Amide II) | 1510 - 1550 |
| Aromatic C-F | Stretch | 1100 - 1250 |
X-ray Crystallography and Solid-State Structural Investigations
X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.
Analysis of single crystals of this compound via X-ray diffraction would reveal its precise molecular conformation. Based on crystal structures of similar benzanilides, several geometric features can be predicted. researchgate.net The central amide group (–C(=O)N–H–) is expected to be nearly planar. However, the molecule as a whole is not planar. There will be significant twisting between the two aromatic rings.
The packing of molecules in a crystal is governed by a network of intermolecular interactions. For benzamides, the most significant of these is the hydrogen bond. It is highly probable that the crystal structure of this compound is dominated by strong intermolecular N—H⋯O hydrogen bonds. researchgate.net In this interaction, the amide hydrogen of one molecule forms a bond with the carbonyl oxygen of a neighboring molecule.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule ligand and a protein receptor.
While specific molecular docking studies on 4-cyano-N-(2-fluorophenyl)benzamide are not documented, research on analogous benzamide (B126) derivatives highlights common binding patterns. For instance, studies on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents revealed that these molecules can effectively fit into the active sites of enzymes like α-glucosidase and α-amylase. nih.gov The binding is often characterized by hydrogen bonds formed by the amide group and other functional groups with key amino acid residues in the receptor's binding pocket. nih.gov For example, in one docked compound, the oxygen of a nitro group and a methyl group formed hydrogen bonds with histidine residues. nih.gov It is plausible that the cyano and amide groups of this compound could engage in similar hydrogen bonding interactions, while the phenyl rings could participate in hydrophobic and π-π stacking interactions within a target protein's active site.
The binding affinity, often expressed as a docking score or binding energy, provides a quantitative estimate of the strength of the ligand-receptor interaction. In studies of related benzamide compounds, docking results have shown binding energies ranging from -7.9 to -9.8 kcal/mol, indicating favorable interactions with their target enzymes. nih.gov These values are often correlated with the inhibitory potential of the compounds. The in silico analysis of N-(4-fluorophenylcarbamothioyl) benzamide derivatives also utilized docking scores to predict higher pharmacological activity compared to a reference compound. It is anticipated that molecular docking simulations of this compound would yield similar energetic profiles, providing a basis for prioritizing it for further experimental testing.
In Silico Screening Methodologies
In silico screening involves the use of computational methods to search large databases of chemical compounds for molecules that are likely to have a desired biological activity. This approach can be used to identify novel drug candidates or to repurpose existing drugs for new indications.
Methodologies such as those used for N-(4-fluorophenylcarbamothioyl) benzamide derivatives can be applied to this compound. jonuns.com These studies often employ virtual screening workflows that begin with the generation of a 3D model of the target protein, followed by the docking of a library of compounds into the active site. The results are then ranked based on their predicted binding affinities, and the top-scoring compounds are selected for further investigation. Such in silico approaches have been successful in identifying benzamide derivatives with potential anticancer activity by targeting enzymes like CheckPointKinase-1 (CHK1). jonuns.com
Conformational Analysis and Dynamics (as inferred from SAR and docking)
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a ligand is a critical determinant of its binding affinity and selectivity for a particular receptor.
Structure-activity relationship (SAR) studies of benzamide derivatives, complemented by molecular docking, have provided insights into the conformational requirements for biological activity. nih.gov For instance, the relative orientation of the phenyl rings and the substituents on them can significantly influence the binding mode and affinity. Molecular dynamics simulations performed on the most active compounds from a series of benzamide derivatives have helped to validate the stability of the ligand-protein complex and understand the dynamic nature of the interactions. nih.gov These studies suggest that for this compound, the torsional angles between the benzamide core and the fluorophenyl ring would be crucial for achieving an optimal binding conformation. The planarity and rotational freedom of the molecule would dictate its ability to fit into a specific binding pocket, a key aspect to be explored in future computational and experimental work.
Based on the comprehensive search conducted, there is no specific scientific literature available detailing the biological activities and proposed molecular mechanisms of the chemical compound This compound .
While research exists for compounds with similar structural motifs, such as other benzamide or fluorophenyl derivatives, the search results did not yield any data specifically pertaining to the enzyme inhibition, receptor modulation, or antiproliferative and anticancer research applications of this compound.
Therefore, the requested article, which is strictly focused on this specific compound, cannot be generated with scientifically accurate and verifiable information at this time. Further scientific investigation and publication would be required to elucidate the biological profile of this compound.
Biological Activities and Proposed Molecular Mechanisms
Neuroprotective Research Potential
Research into the neuroprotective potential of benzamide (B126) derivatives is an emerging field. The colony-stimulating factor 1 receptor (CSF1R) is implicated in neuroinflammation, and its upregulation is observed in conditions like Alzheimer's disease, multiple sclerosis, and glioblastoma. nih.gov PET radioligands based on a cyano-substituted furan (B31954) carboxamide structure, which shares some structural motifs with 4-cyano-N-(2-fluorophenyl)benzamide, have been developed to image CSF1R in the brain. nih.gov These tools are crucial for understanding the role of neuroinflammation and for the development of targeted anti-inflammatory treatments. nih.gov The ability of certain benzamides to modulate CSF1R suggests a potential therapeutic avenue for neurodegenerative and neuroinflammatory diseases.
Anti-inflammatory Efficacy Studies
Benzamides and related compounds have demonstrated notable anti-inflammatory properties. Their mechanism of action is often linked to the inhibition of the transcription factor NF-kappaB, which is a key regulator of both inflammation and apoptosis. nih.gov By inhibiting NF-kappaB, these compounds can reduce the production of pro-inflammatory cytokines such as TNF-α. nih.gov
Studies on N-substituted benzamides like metoclopramide (B1676508) (MCA) and 3-chloroprocainamide (3-CPA) have shown a dose-dependent inhibition of lipopolysaccharide-induced TNF-α in mice. nih.gov Furthermore, these compounds were able to prevent lung edema in rats, a marker of inflammation. nih.gov This body of evidence strongly suggests that benzamides, potentially including this compound, possess potent anti-inflammatory properties.
Antimicrobial and Antifungal Investigations
The antimicrobial and antifungal activities of benzamide derivatives have been a subject of significant research interest. Amides, in general, are recognized for their potential as antimicrobial agents. nanobioletters.com Various benzamide derivatives have been synthesized and tested against a range of bacterial and fungal strains.
For example, newly synthesized carbazole (B46965) derivatives containing a fluorophenyl group have shown increased antibacterial potential, particularly against Pseudomonas aeruginosa. nih.gov Other studies have reported that certain benzamide derivatives exhibit stronger antibacterial activity against Gram-positive bacteria compared to Gram-negative bacteria. jpionline.org
In terms of antifungal activity, some carbazole derivatives have shown significant growth inhibition of yeast and filamentous fungi, including Aspergillus flavus and Candida albicans. nih.gov The introduction of a fluorine atom into the molecular structure can enhance metabolic stability and alter the physical and biological properties of the drug, potentially leading to improved antimicrobial efficacy. nih.gov
Elucidation of the Mechanism of Action at the Cellular and Subcellular Levels
The mechanism of action for benzamide derivatives is multifaceted and can vary depending on the specific molecular structure. At the cellular level, as discussed, these compounds can induce apoptosis and cause cell cycle arrest. nih.govnih.gov
At the subcellular level, a primary target for many benzamides is the inhibition of specific enzymes. As mentioned, the fluorinated benzamide FNA is a potent inhibitor of histone deacetylases (HDACs), particularly HDAC3. nih.gov HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes.
Another important mechanism involves the inhibition of the ABCG2 transporter, a protein that can confer multidrug resistance in cancer cells by effluxing chemotherapeutic drugs. mdpi.com Some benzamide derivatives can inhibit the function of this transporter, thereby restoring the efficacy of other anticancer drugs. mdpi.com
Furthermore, the interaction with transcription factors like NF-kappaB at the gene transcription level is a key subcellular mechanism that underlies both the anti-inflammatory and antitumor properties of benzamides. nih.gov
Structure Activity Relationship Sar Analysis
Influence of the Cyano Group's Position and Substitution on Activity
The 4-cyano group on the benzamide (B126) ring is a critical pharmacophoric element. Its position and electronic properties are paramount for potent enzyme inhibition. In the context of PARP inhibitors, the benzamide moiety, including the 4-cyano group, mimics the nicotinamide (B372718) portion of the NAD+ substrate, binding to the nicotinamide-binding pocket of the enzyme. researchgate.net
The nitrile group at the para-position is crucial for several reasons:
Hydrogen Bonding: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, forming key interactions with amino acid residues in the enzyme's active site. This stabilizes the binding of the inhibitor.
Electronic Effects: As a potent electron-withdrawing group, the cyano group modulates the electronic density of the benzamide ring. This is a recognized feature for enhancing inhibitory activity in this class of compounds. researchgate.net
Pharmacokinetic Profile: The inclusion of a cyano group has been shown in various drug candidates to improve pharmacokinetic properties, such as metabolic stability and hydrophilicity. mdpi.com
Role of the Fluorine Atom in Modulating Biological Activity and Target Interaction
The fluorine atom at the ortho-position of the N-phenyl ring plays a significant role in modulating the compound's conformational and electronic properties, which in turn affects its biological activity.
Key contributions of the 2-fluoro substituent include:
Conformational Control: The ortho-fluoro group can influence the dihedral angle between the benzamide and the N-phenyl ring. This steric and electronic influence helps to lock the molecule into a specific, bioactive conformation that fits optimally into the binding site of the target enzyme.
Metabolic Stability: Fluorine substitution is a common strategy in medicinal chemistry to block metabolically labile positions. The C-F bond is very strong and resistant to cleavage by metabolic enzymes, which can improve the compound's half-life.
Binding Interactions: The electronegative fluorine atom can alter the electronic landscape of the phenyl ring and may participate in favorable electrostatic or dipole interactions with the target protein, potentially increasing binding affinity.
In a study of new imidazole-based N-phenylbenzamide derivatives, a compound featuring a fluorine substitution was identified as the most active in the series against several cancer cell lines, underscoring the positive contribution of this halogen to the compound's cytotoxic potential. nih.gov
Significance of the Amide Bond and its Bioisosteric Replacements
The central amide bond is a cornerstone of the benzamide pharmacophore, providing essential hydrogen bonding interactions with the enzyme's active site. researchgate.net The amide N-H group typically acts as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. These interactions are critical for anchoring the inhibitor within the nicotinamide binding pocket of PARP. researchgate.net
However, amide bonds can be susceptible to in vivo hydrolysis by amidase enzymes, which can lead to poor metabolic stability and limited bioavailability. nih.gov To overcome this liability, medicinal chemists often employ bioisosteric replacement, where the amide group is substituted with another functional group that retains similar physicochemical properties but offers improved stability.
Common bioisosteres for the amide group include five-membered heterocyclic rings such as:
1,2,4-Oxadiazole: This heterocycle preserves the hydrogen bond acceptor features and the planarity of the amide group while being significantly more resistant to metabolic cleavage. nih.gov
1,2,3-Triazole and 1,2,4-Triazole (B32235): These rings can mimic the hydrogen bond donor-acceptor pattern of the amide bond. nih.govmdpi.com Crystallographic evidence has shown that a 1,2,4-triazole can successfully replace an amide in forming key hydrogen bonds within an enzyme's active site, often leading to improved potency and metabolic stability. nih.gov
This strategy has proven successful in various classes of enzyme inhibitors, demonstrating its potential applicability to optimize the pharmacokinetic profile of compounds like 4-cyano-N-(2-fluorophenyl)benzamide. nih.gov
Systematic Exploration of Substituent Effects on Potency and Selectivity
The potency and selectivity of benzamide inhibitors are highly sensitive to the nature and position of substituents on both aromatic rings. While a systematic study on the this compound scaffold is not publicly documented, data from related PARP inhibitor series provide a clear framework for understanding these effects.
For example, in a series of quinoxaline-based PARP-1 inhibitors, which act as bioisosteres of the common phthalazinone scaffold found in drugs like Olaparib, substitutions on a terminal phenyl ring had a profound impact on activity. mdpi.com The data illustrates that both electronic and steric factors are critical for optimizing potency.
| Compound (Quinoxaline Scaffold) | R Group on Phenyl Ring | PARP-1 IC₅₀ (nM) mdpi.com |
| 8a | 4-OCH₃ | 2.31 |
| 8b | H | 11.06 |
| 10a | 4-OCH₃ (different linker) | 21.63 |
| 10b | H (different linker) | 6.35 |
| Olaparib (Reference) | - | 4.40 |
This data is for a quinoxaline (B1680401) scaffold, not a benzamide, but illustrates the impact of phenyl substitution in a related class of PARP-1 inhibitors.
From this and other studies, several trends emerge:
Electron-donating groups , such as a para-methoxy (4-OCH₃) group, can significantly enhance potency compared to an unsubstituted phenyl ring. mdpi.com
Hydrophobic groups are often favored in certain regions of the binding pocket. mdpi.com
The position of the substituent is critical; for instance, para-substitution is often more favorable than meta- or ortho-substitution, though this is highly dependent on the specific scaffold and the target enzyme's topology. researchgate.net
Identification and Characterization of Key Pharmacophoric Features
The collective SAR data for benzamide-based PARP inhibitors allows for the definition of a clear pharmacophore model. A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert its biological effect.
For a potent benzamide PARP inhibitor like this compound, the key pharmacophoric features are:
A Hydrogen Bond Donor: The amide N-H group is essential for interaction with key residues like Glycine in the PARP active site. researchgate.net
A Hydrogen Bond Acceptor: The amide carbonyl oxygen forms another crucial hydrogen bond. researchgate.net
An Aromatic Ring System (A-Ring): The 4-cyanobenzamide (B1359955) portion serves as an electron-poor aromatic system that engages in π-π stacking interactions with residues like Tyrosine in the nicotinamide-binding site. researchgate.net
A Second Aromatic or Heterocyclic Ring (B-Ring): The N-(2-fluorophenyl) group occupies another region of the binding pocket, and its substitution pattern is critical for fine-tuning potency and selectivity.
These features collectively enable the molecule to bind with high affinity and selectivity to the PARP enzyme, displacing the natural substrate NAD+ and inhibiting its DNA repair function.
Preclinical in Vitro Efficacy and Selectivity Profiling
Cell-Based Assays for Biological Activity Evaluation
Currently, there is no publicly available scientific literature detailing the evaluation of 4-cyano-N-(2-fluorophenyl)benzamide in cell-based assays. Such studies would be crucial to determine its effects on cellular processes, including but not limited to cell viability, proliferation, and cytotoxicity across various cell lines. Without this data, the biological activity of the compound at a cellular level is not known.
Biochemical Assays for Target Engagement and Enzyme Activity
Specific biochemical assays are necessary to identify the molecular targets of this compound and to quantify its inhibitory or activating effects on specific enzymes. As of the latest review of scientific databases, no studies have been published that report the results of such assays for this particular compound. Therefore, its direct molecular targets and its potency in enzymatic assays have not been characterized.
Comprehensive Selectivity Profiling against Related Biological Targets
A comprehensive selectivity profile is essential to understand the specificity of a compound and to anticipate potential off-target effects. This typically involves screening the compound against a panel of related biological targets, such as other kinases, receptors, or enzymes. There are currently no published data from selectivity profiling studies for this compound. Consequently, its selectivity for any potential primary target over other related biological molecules is undetermined.
Advanced Research Applications
Application of 4-cyano-N-(2-fluorophenyl)benzamide as a Lead Compound in Drug Discovery Research
In the realm of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. A "lead compound" is a chemical starting point that exhibits a desired biological activity and can be progressively modified to develop a potent and selective drug. While extensive research on this compound as a definitive lead compound for a specific clinical candidate is not widely documented in publicly available literature, its structural motifs are present in molecules investigated for various therapeutic targets.
The benzamide (B126) scaffold itself is a well-established pharmacophore found in a number of approved drugs. Derivatives of benzamide have been explored for a wide range of biological activities, including but not limited to, antipsychotic, antiemetic, and gastroprokinetic effects. The introduction of a cyano group and a fluorine atom, as seen in this compound, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine, in particular, is often used in drug design to enhance metabolic stability, improve binding affinity, and modulate bioavailability.
For instance, related benzamide structures have been investigated as inhibitors of various enzymes and as antagonists for G-protein coupled receptors. The specific combination of the cyano and fluoro-substituted phenyl groups in this compound provides a unique template for generating libraries of compounds for high-throughput screening in the search for new lead structures against a variety of diseases.
Utility in Chemical Biology as Molecular Probes
Molecular probes are essential tools in chemical biology, enabling researchers to study and visualize biological processes in living systems. Although specific studies detailing the use of this compound as a molecular probe are limited, its inherent structural features suggest potential in this area.
The fluorophenyl group can be advantageous for ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance) spectroscopy, a powerful technique for studying drug-protein interactions and conformational changes in biological macromolecules. A molecule like this compound could, in principle, be developed into a ¹⁹F NMR probe to investigate the binding environment of a target protein.
Furthermore, the cyano group can serve as a handle for further chemical modification. It can be converted into other functional groups, allowing for the attachment of reporter molecules such as fluorophores or biotin (B1667282) tags. This would transform the parent compound into a versatile molecular probe for use in techniques like fluorescence microscopy or affinity purification, aiding in the identification and characterization of its biological targets.
Contributions to Modern Organic Synthesis Methodologies
While this compound is more often the product of a synthesis rather than a reagent that defines a new methodology, its preparation involves standard and robust reactions in organic chemistry. The synthesis of N-aryl benzamides typically proceeds via the acylation of an aniline (B41778) with a benzoyl chloride or benzoic acid.
The synthesis of this particular compound would likely involve the reaction of 4-cyanobenzoyl chloride with 2-fluoroaniline (B146934). This type of reaction is fundamental to the construction of a vast array of organic molecules. The study of the reaction conditions, catalysts, and substrate scope for the synthesis of a library of substituted benzamides, including this compound, can contribute to the refinement of existing synthetic protocols.
Moreover, as a building block, this compound can be utilized in the synthesis of more complex molecules. The cyano group can undergo various transformations, such as reduction to an amine or hydrolysis to a carboxylic acid, providing a key intermediate for the elaboration of diverse chemical scaffolds.
Potential in Material Science Research
The field of material science seeks to design and create new materials with novel properties. The unique electronic and structural characteristics of this compound suggest its potential as a component in the development of advanced materials.
The presence of both an electron-withdrawing cyano group and an electronegative fluorine atom can lead to interesting electronic properties, such as a significant dipole moment. This could be exploited in the design of organic materials with specific dielectric or piezoelectric properties.
Furthermore, the rigid, planar nature of the benzamide core, coupled with the potential for intermolecular interactions such as hydrogen bonding and π-π stacking, makes it a candidate for the construction of self-assembling systems and liquid crystals. The precise arrangement of molecules in the solid state, influenced by these non-covalent interactions, can dictate the macroscopic properties of the material. Research into the crystal engineering of benzamide derivatives is an active area, and the specific substitutions in this compound could lead to the formation of unique and potentially useful solid-state architectures.
Future Perspectives and Emerging Research Avenues
Strategies for Rational Design and Optimization of Benzamide (B126) Analogues
The rational design and optimization of benzamide analogues are pivotal for enhancing their therapeutic potential. A key strategy involves leveraging structure-activity relationships (SAR) to guide molecular modifications. By systematically altering substituents on the benzamide core, researchers can fine-tune the compound's pharmacological profile.
One successful approach has been the optimization of the benzamide fragment to target specific sites on biological macromolecules. For instance, novel benzamide fragments have been designed to target the S2' site of dipeptidyl peptidase-IV (DPP-4), an enzyme implicated in type 2 diabetes. nih.gov This targeted design aims to reduce lipophilicity and improve oral activity. nih.gov Through the introduction of various amides and halogens on the benzene (B151609) ring, researchers have identified compounds with potent DPP-4 inhibitory activity. nih.gov
Another critical aspect of rational design is the use of computational modeling and X-ray crystallography to understand the binding interactions between benzamide derivatives and their targets. This allows for the design of molecules that can occupy specific binding pockets, as demonstrated in the development of tubulin inhibitors targeting the colchicine (B1669291) binding site. nih.gov Furthermore, lead optimization strategies often focus on improving both potency and metabolic stability. This can be achieved through iterative optimization driven by increasing lipophilic efficiency and using structure-guided conformational restriction to maximize receptor residence time. nih.gov The introduction of fluorine atoms has also been a successful strategy to enhance the biological properties and binding affinity of benzamide derivatives. nih.govacs.org
Exploration of Novel Therapeutic or Biological Targets for the Compound Class
While benzamides have established roles in various therapeutic areas, researchers are actively exploring new biological targets for this versatile scaffold. The inherent structural features of benzamides make them suitable for interacting with a wide range of biological molecules. walshmedicalmedia.com
One emerging area is the development of benzamide derivatives as multi-targeted compounds for complex diseases like Alzheimer's. Researchers have designed and synthesized novel benzamides that act as inhibitors of both acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in the pathophysiology of Alzheimer's disease. mdpi.com
The Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway implicated in certain cancers, represents another promising target. Novel benzamide derivatives have been developed as potent SMO antagonists, demonstrating significant inhibition of Hedgehog signaling and antiproliferative activity in cancer cell lines. nih.gov
Furthermore, the discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as inhibitors of microRNA-21 (miR-21), an oncogenic miRNA, opens up new avenues for cancer therapy. nih.gov Other explored targets for benzamide derivatives include sigma-1 protein ligands, which have relevance in central nervous system disorders, and cereblon (CRBN) binders for the design of proteolysis-targeting chimeras (PROTACs). nih.govnih.gov The effects of substitutions on the benzamide ring system can lead to a variety of biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial effects. researchgate.net
Development of Innovative Synthetic Methodologies for Related Scaffolds
The development of efficient and innovative synthetic methodologies is crucial for generating diverse libraries of benzamide analogues for drug discovery. Researchers are continuously exploring new ways to construct the benzamide scaffold and introduce chemical diversity.
Conventional solution-based synthesis remains a common method for preparing new benzamides. mdpi.com However, there is a growing emphasis on developing more sustainable and efficient catalytic methods. Nickel-catalyzed asymmetric reductive hydroarylation of vinyl amides has emerged as a powerful tool for producing enantioenriched α-arylbenzamides under mild conditions. nih.gov This method provides access to pharmacologically relevant motifs. nih.gov
The development of methods for creating new molecular scaffolds is also a key area of research. This includes computational approaches to design and refine novel templates for combinatorial libraries. nih.govnih.gov The synthesis of benzimidazole, a related and important heterocyclic scaffold, is also being advanced through practical and eco-friendly pathways using various catalysts. researchgate.netcolab.ws Additionally, the synthesis of benzamides substituted with other heterocyclic systems, such as 1,2,4-oxadiazole, is being explored to create compounds with novel biological activities. mdpi.com
Integration of Multidisciplinary Approaches in Compound Research and Development
The future of drug discovery for benzamide compounds lies in the integration of multidisciplinary approaches, combining computational design, high-throughput screening, and experimental validation. nih.gov This synergistic approach accelerates the identification and optimization of promising drug candidates. nih.gov
Computational methods play a crucial role in the initial stages of drug design, allowing for the virtual screening of large compound libraries and the prediction of binding affinities. nih.gov Molecular docking and dynamic simulations can provide insights into the potential mechanism of action of new ligands. mdpi.com These computational predictions are then validated through experimental assays. nih.gov
High-throughput screening (HTS) enables the rapid evaluation of large numbers of compounds for their biological activity. nih.gov The integration of HTS with structural studies, such as X-ray crystallography, provides a powerful platform for understanding structure-activity relationships and guiding further optimization. nih.govnih.gov This iterative cycle of computational design, synthesis, and experimental testing is essential for the efficient development of next-generation therapeutics based on the benzamide scaffold. nih.gov
Q & A
Basic: What are the critical spectroscopic techniques for characterizing 4-cyano-N-(2-fluorophenyl)benzamide, and how should data be interpreted?
Answer:
- 1H NMR Spectroscopy : Key signals include aromatic protons (δ 7.32–8.29 ppm) and the amide NH proton (δ 10.25 ppm, broad singlet), which confirm the benzamide scaffold and substitution pattern. Splitting patterns (e.g., doublets, multiplets) help distinguish ortho-fluorophenyl and cyano-substituted aromatic systems .
- Mass Spectrometry : The molecular ion peak at m/z 240.232 aligns with the molecular formula C₁₄H₉FN₂O. Fragmentation patterns (e.g., loss of CO or F groups) validate structural motifs .
- FT-IR : Stretching vibrations for the cyano group (~2220 cm⁻¹) and amide carbonyl (~1650 cm⁻¹) are diagnostic.
Advanced: How can researchers resolve contradictions in crystallographic data for polymorphic forms of this compound?
Answer:
- SHELX Refinement : Use SHELXL for high-resolution refinement to distinguish polymorphs. For example, C–H···π interactions contribute 20–26% to fingerprint plots in related benzamide polymorphs, requiring precise hydrogen placement and thermal parameter adjustments .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., halogen bonds from fluorine) to explain packing differences. Contradictions in unit cell parameters may arise from solvent inclusion or temperature effects during crystallization .
Basic: What synthetic routes are most effective for preparing this compound?
Answer:
- Step 1 : React 4-cyanobenzoic acid with thionyl chloride to form the acyl chloride.
- Step 2 : Couple with 2-fluoroaniline using a base (e.g., triethylamine) in anhydrous dichloromethane. Monitor reaction completion via TLC (Rf ~0.5 in ethyl acetate/hexane).
- Yield Optimization : Use a 1:1.2 molar ratio of acyl chloride to amine to minimize unreacted starting material. Typical yields range from 65–75% .
Advanced: What strategies mitigate low yields in nucleophilic substitution reactions involving the fluorophenyl group?
Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine.
- Catalysis : Add catalytic KI to facilitate fluorine displacement in SNAr reactions.
- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation (e.g., diaryl ether byproducts) .
Basic: How do computational methods predict the physicochemical properties of this compound?
Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts dipole moments (~4.5 D) and electrostatic potential maps, highlighting electron-deficient regions near the cyano group .
- Solubility Prediction : Use COSMO-RS to estimate logP (~2.3) and aqueous solubility (~0.1 mg/mL), critical for bioavailability studies .
Advanced: What experimental design considerations are critical for evaluating this compound’s acetylcholinesterase inhibitory activity?
Answer:
- Enzyme Assay : Use Ellman’s method with acetylthiocholine iodide. Include donepezil as a positive control (IC₅₀ ~10 nM).
- Data Interpretation : Fit dose-response curves to calculate IC₅₀ values. Address outliers by verifying compound stability in assay buffer (pH 8.0) .
- Structural Analogues : Compare with derivatives lacking the cyano group to assess its role in binding affinity .
Advanced: How do intermolecular interactions influence the stability of its crystalline forms?
Answer:
- C–H···π Interactions : Contribute 20–26% to Hirshfeld surfaces, stabilizing layered packing.
- Halogen Bonds : Fluorine participates in F···H–C contacts (2.8–3.0 Å), enhancing lattice energy.
- Thermogravimetric Analysis (TGA) : Polymorphs with stronger interactions show higher decomposition temperatures (~250°C vs. ~230°C) .
Advanced: What computational modeling approaches validate its potential as a kinase inhibitor?
Answer:
- Molecular Docking : Use AutoDock Vina to dock into ATP-binding pockets (e.g., EGFR kinase). The cyano group forms hydrogen bonds with Lys721, while the fluorophenyl moiety engages in hydrophobic contacts .
- MD Simulations : Run 100-ns trajectories to assess binding stability. Root-mean-square deviation (RMSD) <2.0 Å indicates stable ligand-protein complexes .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation of dust; use a fume hood for weighing.
- Spill Management : Neutralize with activated carbon, then dispose as hazardous waste.
- Storage : Keep in airtight containers at –20°C under inert gas (argon) to prevent hydrolysis .
Advanced: How can structure-activity relationship (SAR) studies optimize its bioactivity?
Answer:
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position of the benzamide to enhance binding to target enzymes.
- Bioisosteres : Replace the cyano group with a trifluoromethyl group to improve metabolic stability while maintaining potency .
- Pharmacokinetic Profiling : Measure logD and plasma protein binding to prioritize analogues with balanced ADME properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
